molecular formula C11H14N2O3 B14826374 5-Cyclopropoxy-4-methoxy-N-methylnicotinamide

5-Cyclopropoxy-4-methoxy-N-methylnicotinamide

Cat. No.: B14826374
M. Wt: 222.24 g/mol
InChI Key: UHNTWHGYLMDBNZ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is a derivative of nicotinamide, featuring a cyclopropoxy group at the 5-position and a methoxy group at the 4-position on the pyridine ring, with an N-methyl substitution on the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-methoxy-N-methylnicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid or its derivatives.

    Cyclopropylation: Introduction of the cyclopropoxy group at the 5-position.

    Methoxylation: Introduction of the methoxy group at the 4-position.

    Amidation: Formation of the amide bond with N-methyl substitution.

The specific reaction conditions, such as solvents, catalysts, and temperatures, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-methoxy-N-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the amide to an amine.

    Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

5-Cyclopropoxy-4-methoxy-N-methylnicotinamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-4-methoxy-N-methylnicotinamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of specialized compounds for targeted applications .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

5-cyclopropyloxy-4-methoxy-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C11H14N2O3/c1-12-11(14)8-5-13-6-9(10(8)15-2)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,12,14)

InChI Key

UHNTWHGYLMDBNZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN=CC(=C1OC)OC2CC2

Origin of Product

United States

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